2,3,5-Trimethoxybenzaldehyde
CAS No.: 5556-84-3
Cat. No.: VC20820051
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5556-84-3 |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 2,3,5-trimethoxybenzaldehyde |
Standard InChI | InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 |
Standard InChI Key | NSEBBFDHPSOJLT-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)OC)OC)C=O |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)OC)C=O |
Introduction
Chemical Identity and Properties
2,3,5-Trimethoxybenzaldehyde is a methoxylated derivative of benzaldehyde with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . The compound is identifiable by its unique CAS registry number 5556-84-3, which distinguishes it from its isomers such as 2,3,4-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde . The structural configuration of 2,3,5-trimethoxybenzaldehyde features the characteristic aldehyde group (-CHO) at position 1 of the benzene ring, with methoxy groups (-OCH₃) at positions 2, 3, and 5.
Physical and Chemical Characteristics
2,3,5-Trimethoxybenzaldehyde presents as an off-white solid under standard conditions . Its physical properties make it a compound of interest for various chemical applications and research purposes. The detailed physical and chemical characteristics of 2,3,5-trimethoxybenzaldehyde are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,3,5-Trimethoxybenzaldehyde
Property | Value | Notes |
---|---|---|
Melting Point | 63 °C | Experimentally determined |
Boiling Point | 326.8±37.0 °C | Predicted value |
Density | 1.133±0.06 g/cm³ | Predicted value |
Physical Form | Solid | At room temperature |
Color | Off-White | Visual characteristic |
Solubility | Slightly soluble in chloroform and DMSO | Limited solubility in common organic solvents |
Storage Conditions | Hygroscopic; requires refrigeration under inert atmosphere | Sensitive to moisture and air |
The compound exhibits hygroscopic properties, necessitating storage under inert atmospheric conditions in refrigerated environments to prevent degradation . The solubility profile indicates limited dissolution in common organic solvents, with slight solubility reported in chloroform and dimethyl sulfoxide (DMSO) .
Comparative Analysis with Isomeric Compounds
While direct research on 2,3,5-trimethoxybenzaldehyde appears limited in the available literature, comparative analysis with its isomers provides valuable context for understanding its potential properties and applications.
Structural Comparison with Related Isomers
The positioning of methoxy groups on the benzaldehyde skeleton creates distinct isomers with potentially different chemical reactivity and biological activities. Two notable isomers are 2,3,4-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde, which differ from 2,3,5-trimethoxybenzaldehyde solely in the arrangement of the methoxy substituents.
2,4,5-Trimethoxybenzaldehyde, also known as asaronaldehyde or asarylaldehyde, has been studied more extensively for its biological activities . This isomer has demonstrated anti-inflammatory properties through selective inhibition of cyclooxygenase-2 (COX-2) . While 2,3,5-trimethoxybenzaldehyde may potentially share some of these properties due to structural similarities, direct experimental confirmation would be necessary.
Synthetic Approaches to Trimethoxybenzaldehydes
The synthesis of 2,3,5-trimethoxybenzaldehyde likely follows similar methods to those employed for related isomers. For instance, 2,3,4-trimethoxybenzaldehyde can be synthesized through methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as an alkylating agent . By analogy, 2,3,5-trimethoxybenzaldehyde could potentially be prepared from the corresponding trihydroxybenzaldehyde precursor.
Another synthetic approach demonstrated for 2,4,5-trimethoxybenzaldehyde involves ozonolysis of natural essential oils, specifically from Indonesian Sweet Flag (Acorus calamus) . This method achieved high purity (95%) of the target compound in just 10 minutes of ozonolysis treatment . Similar ozonolysis approaches might be applicable to the synthesis of 2,3,5-trimethoxybenzaldehyde from appropriate precursors.
Pharmacokinetic Considerations
In silico pharmacokinetic studies conducted on 2,4,5-trimethoxybenzaldehyde using Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools have indicated favorable properties for oral administration . While direct extrapolation to 2,3,5-trimethoxybenzaldehyde would be premature, these findings suggest that similar computational approaches could be employed to assess the pharmacokinetic profile of 2,3,5-trimethoxybenzaldehyde prior to experimental testing.
Stability and Metabolic Considerations
The 2,4,5-trimethoxybenzaldehyde isomer has demonstrated stability against phase I oxidation reactions while remaining sufficiently vulnerable to oxidative processes required for excretion . This balanced metabolic profile is advantageous for pharmaceutical applications. Comparative studies on the metabolic stability of 2,3,5-trimethoxybenzaldehyde would provide valuable insights into its potential as a drug candidate.
Research Gaps and Future Directions
The current state of research on 2,3,5-trimethoxybenzaldehyde reveals several important knowledge gaps that warrant further investigation:
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Detailed synthetic protocols specifically optimized for 2,3,5-trimethoxybenzaldehyde
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Comprehensive characterization of its biological activities, particularly in comparison to well-studied isomers
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Structure-activity relationship studies to understand how the specific positioning of methoxy groups influences function
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Evaluation of potential therapeutic applications based on its chemical properties and structural features
Future research initiatives should address these gaps through targeted experimental approaches and comparative analyses with related compounds. The development of efficient and scalable synthetic routes would facilitate more extensive investigation of this compound's properties and potential applications.
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